N-cyclohexyl-2-methylaniline
Overview
Description
N-cyclohexyl-2-methylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-methylaniline can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for high yield and purity, often employing catalysts such as palladium on carbon or Raney nickel.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cyclohexyl-2-methylbenzoquinone.
Reduction: Reduction reactions can convert it to N-cyclohexyl-2-methylcyclohexylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to products such as N-cyclohexyl-2-methyl-4-nitroaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration reactions.
Major Products:
Oxidation: N-cyclohexyl-2-methylbenzoquinone.
Reduction: N-cyclohexyl-2-methylcyclohexylamine.
Substitution: N-cyclohexyl-2-methyl-4-nitroaniline.
Scientific Research Applications
N-cyclohexyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with aromatic and aliphatic binding sites.
Comparison with Similar Compounds
N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen.
N-cyclohexylaniline: Similar structure but lacks the methyl group on the aromatic ring.
N-ethyl-2-methylaniline: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness: N-cyclohexyl-2-methylaniline is unique due to the combination of the cyclohexyl and methyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
N-cyclohexyl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLOIOTQFYZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902843 | |
Record name | NoName_3408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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